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molecular formula C11H14N4O B8434670 4-(2-[1,2,3]Triazol-1-yl-ethoxymethyl)-phenylamine

4-(2-[1,2,3]Triazol-1-yl-ethoxymethyl)-phenylamine

Cat. No. B8434670
M. Wt: 218.26 g/mol
InChI Key: RXTJVFLTDYIXMJ-UHFFFAOYSA-N
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Patent
US07205326B2

Procedure details

1-[2-(4-Nitro-benzyloxy)-ethyl]-1H-[1,2,3]triazole (3.6 g, 14.5 mmol) and platinum dioxide (0.4 g) were suspended in methanol (30 ml) and THF (30 ml) and hydrogenated for 3 h at 42 mbar. After filtration and concentration 3 g (95%) 4-(2-[1,2,3]triazol-1-yl-ethoxymethyl)-phenylamine were obtained as beige solid.
Name
1-[2-(4-Nitro-benzyloxy)-ethyl]-1H-[1,2,3]triazole
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([CH2:8][O:9][CH2:10][CH2:11][N:12]2[CH:16]=[CH:15][N:14]=[N:13]2)=[CH:6][CH:5]=1)([O-])=O.C1COCC1>CO.[Pt](=O)=O>[N:12]1([CH2:11][CH2:10][O:9][CH2:8][C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:18][CH:17]=2)[CH:16]=[CH:15][N:14]=[N:13]1

Inputs

Step One
Name
1-[2-(4-Nitro-benzyloxy)-ethyl]-1H-[1,2,3]triazole
Quantity
3.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COCCN2N=NC=C2)C=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Name
Type
product
Smiles
N1(N=NC=C1)CCOCC1=CC=C(C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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